
1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol: is a complex organic compound characterized by the presence of four diphenylphosphoryl groups attached to an octane-1,8-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol typically involves the reaction of octane-1,8-diol with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphoryl groups can be reduced to phosphines under specific conditions.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of octane-1,8-dione or octane-1,8-dial.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted octane-1,8-diol derivatives.
Scientific Research Applications
Chemistry: 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of phosphoryl groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Its phosphoryl groups can be modified to enhance the pharmacokinetic properties of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of high-performance polymers and as an additive in lubricants and coatings to improve their thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol exerts its effects is primarily through its phosphoryl groups. These groups can interact with various molecular targets, including enzymes and receptors, by forming hydrogen bonds or coordinating with metal ions. The compound’s octane-1,8-diol backbone provides structural rigidity, allowing for precise spatial orientation of the phosphoryl groups, which is crucial for its biological activity.
Comparison with Similar Compounds
- 1,1,6,6-Tetrakis(diphenylphosphoryl)hexane-1,6-diol
- 1,1,9,9-Tetrakis(diphenylphosphoryl)nonane-1,9-diol
Comparison: 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol is unique due to its specific chain length and the positioning of the phosphoryl groups. Compared to 1,1,6,6-Tetrakis(diphenylphosphoryl)hexane-1,6-diol, the octane derivative has a longer carbon chain, which can influence its physical properties and reactivity. The nonane derivative, on the other hand, has an even longer chain, which may affect its solubility and interaction with other molecules.
Properties
CAS No. |
89243-89-0 |
|---|---|
Molecular Formula |
C56H54O6P4 |
Molecular Weight |
946.9 g/mol |
IUPAC Name |
1,1,8,8-tetrakis(diphenylphosphoryl)octane-1,8-diol |
InChI |
InChI=1S/C56H54O6P4/c57-55(63(59,47-29-11-3-12-30-47)48-31-13-4-14-32-48,64(60,49-33-15-5-16-34-49)50-35-17-6-18-36-50)45-27-1-2-28-46-56(58,65(61,51-37-19-7-20-38-51)52-39-21-8-22-40-52)66(62,53-41-23-9-24-42-53)54-43-25-10-26-44-54/h3-26,29-44,57-58H,1-2,27-28,45-46H2 |
InChI Key |
KBBKJNDMTYICHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCCCCCC(O)(P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)(O)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


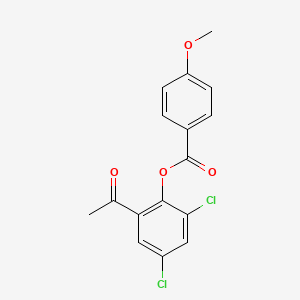
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
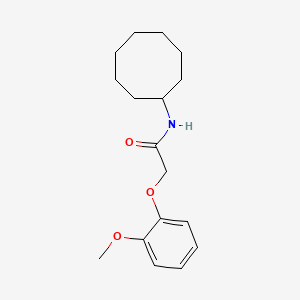
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)
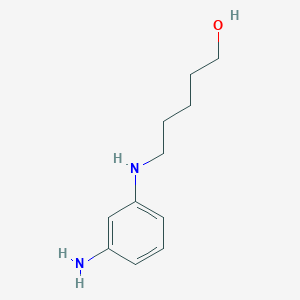
![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)
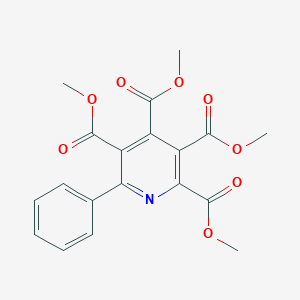
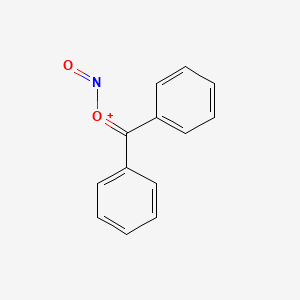

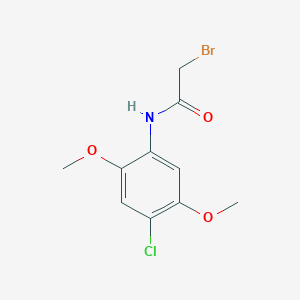
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)

![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)
